molecular formula C8H11Cl2NO2 B14339633 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one CAS No. 105701-59-5

2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one

Cat. No.: B14339633
CAS No.: 105701-59-5
M. Wt: 224.08 g/mol
InChI Key: MFVHJGAZZFHCJX-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and a trimethyl-substituted oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted oxazoles.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the oxazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(1,3-oxazol-3(2H)-yl)ethan-1-one: Lacks the trimethyl substitution, leading to different reactivity and properties.

    2,2-Dichloro-1-(2,2-dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one: Contains fewer methyl groups, affecting its steric and electronic characteristics.

Uniqueness

2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trimethyl-substituted oxazole ring distinguishes it from other similar compounds, providing unique properties and potential advantages in various applications.

Properties

CAS No.

105701-59-5

Molecular Formula

C8H11Cl2NO2

Molecular Weight

224.08 g/mol

IUPAC Name

2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3-yl)ethanone

InChI

InChI=1S/C8H11Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h4,6H,1-3H3

InChI Key

MFVHJGAZZFHCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(O1)(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

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